N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and both dimethylphenyl and fluorophenyl substituents. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the piperidine derivative reacts with the corresponding halogenated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated aromatic compounds in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Industry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxamide
- N-(3,4-dimethylphenyl)-4-((4-bromophenyl)sulfonyl)piperidine-1-carboxamide
- N-(3,4-dimethylphenyl)-4-((4-methylphenyl)sulfonyl)piperidine-1-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-6-17(13-15(14)2)22-20(24)23-11-9-19(10-12-23)27(25,26)18-7-4-16(21)5-8-18/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNOOLANNQHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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